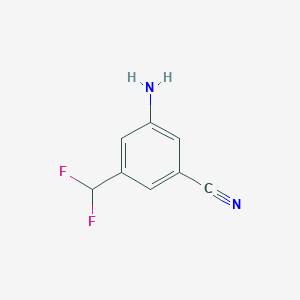

3-Amino-5-(difluoromethyl)benzonitrile

Description

3-Amino-5-(difluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with an amino group at the 3-position and a difluoromethyl group at the 5-position. The presence of fluorine atoms and the nitrile group confers unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and electronic effects, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C8H6F2N2 |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

3-amino-5-(difluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8H,12H2 |

InChI Key |

KVVYDMANXIEYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group onto a benzonitrile derivative. One common method involves the reaction of 3,5-difluorobenzonitrile with ammonia in the presence of a copper catalyst. The reaction conditions often include the use of cuprous chloride or cuprous bromide as the catalyst, and the reaction is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of 3-Amino-5-(difluoromethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines.

Difluoromethylation Reactions: The difluoromethyl group can be introduced or modified using specific reagents and conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Primary amines or other reduced forms.

Scientific Research Applications

Chemistry: 3-Amino-5-(difluoromethyl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 3-Amino-5-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluoromethyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The amino group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

The difluoromethyl (-CF₂H) group distinguishes this compound from analogs bearing a trifluoromethyl (-CF₃) group. For example:

- 3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4, similarity score 0.90): The trifluoromethyl group increases steric bulk and electron-withdrawing strength compared to difluoromethyl. This may reduce metabolic oxidation but could also decrease solubility due to higher hydrophobicity .

Positional Isomerism

- 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1, similarity score 0.98): The amino group at the 2-position alters electronic distribution, possibly affecting reactivity in coupling reactions (e.g., Suzuki-Miyaura) compared to the 3-amino isomer .

- 3-Amino-4-(trifluoromethyl)benzonitrile (CAS 1220630-83-0, similarity score 0.88): Substitution at the 4-position may influence crystal packing and melting points, critical for formulation .

Functional Group Variations

- 3-(2-amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile: The addition of a fluorophenoxy group introduces hydrogen-bonding capabilities, which could enhance target affinity but increase molecular weight and logP .

Physicochemical and Pharmacokinetic Properties

Estimated using fragment-based methods. *EWG = Electron-Withdrawing Group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.